![molecular formula C8H17NO2S B3030991 2-(2-(Methylsulfonyl)ethyl)piperidine CAS No. 1206969-10-9](/img/structure/B3030991.png)
2-(2-(Methylsulfonyl)ethyl)piperidine
Overview
Description
“2-(2-(Methylsulfonyl)ethyl)piperidine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . Various methods have been developed for the synthesis of substituted piperidines, including intra- and intermolecular reactions . For instance, a new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular formula of “2-(2-(Methylsulfonyl)ethyl)piperidine” is C8H17NO2S .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
Piperidine is a clear, colorless liquid that is miscible with water and many organic solvents . It serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .Scientific Research Applications
Pharmaceutical Industry
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry . The derivatives of piperidine are reported to have anti-cancer, antihypertensive, antiulcer, antimicrobial, and many other therapeutic applications .
Drug Design
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Their synthesis has long been widespread .
Biological Evaluation
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Organic Chemistry
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Synthesis of Biologically Active Piperidines
This field is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Enantiomerically Enriched Piperidines
The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst afforded a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-methylsulfonylethyl)piperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S/c1-12(10,11)7-5-8-4-2-3-6-9-8/h8-9H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOZWSDGABKARV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC1CCCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701288634 | |
Record name | 2-[2-(Methylsulfonyl)ethyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701288634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1206969-10-9 | |
Record name | 2-[2-(Methylsulfonyl)ethyl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206969-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-(Methylsulfonyl)ethyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701288634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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